

# Application Note: A Stability-Indicating HPLC Method for Purity Analysis of Indazole

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## Compound of Interest

**Compound Name:** (1-Methyl-1H-indazol-4-YL)methanol

**Cat. No.:** B591473

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**Audience:** Researchers, scientists, and drug development professionals.

## Abstract

This document details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of indazole purity. The method is designed to separate indazole from its potential process-related impurities and degradation products, making it suitable for quality control in drug development and manufacturing. Forced degradation studies were conducted under various stress conditions as per International Council on Harmonisation (ICH) guidelines to demonstrate the method's specificity.<sup>[1][2]</sup> All validation parameters, including linearity, accuracy, precision, and robustness, were found to be within acceptable limits.

## Introduction

Indazole is a bicyclic aromatic heterocycle consisting of a fused benzene and pyrazole ring.<sup>[3]</sup> Its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.<sup>[3]</sup> Ensuring the purity of active pharmaceutical ingredients (APIs) like indazole is a critical requirement for ensuring the safety and efficacy of therapeutic products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of such compounds.<sup>[4]</sup>

The objective of this work was to develop and validate a stability-indicating RP-HPLC method capable of quantifying indazole while separating it from potential impurities. Impurities can arise from the synthetic process (starting materials, intermediates, byproducts) or from degradation of the drug substance over time.<sup>[5]</sup> A stability-indicating method is one that can distinguish the API from its degradation products, providing confidence in the stability data generated for the drug substance.<sup>[1]</sup>

## Experimental Protocols

### Materials and Reagents

- Indazole reference standard ( $\geq 99.5\%$  purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (AR grade)
- Ortho-phosphoric acid (AR grade)
- Water (Milli-Q or equivalent HPLC grade)
- Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide (AR grade)

### Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector was used. The optimized conditions are summarized in Table 1.

Table 1: Optimized Chromatographic Conditions

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 $\mu$ m particle size
Mobile Phase A	0.025 M Potassium Dihydrogen Phosphate, pH adjusted to 3.2 with Ortho-phosphoric acid
Mobile Phase B	Acetonitrile
Gradient Elution	0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-31 min (90-10% B), 31-35 min (10% B)
Flow Rate	1.0 mL/min
Column Temperature	35 °C
Detection Wavelength	225 nm
Injection Volume	10 $\mu$ L
Diluent	Water:Acetonitrile (50:50, v/v)

## Solution Preparation

- Standard Stock Solution (1000  $\mu$ g/mL): Accurately weigh 100 mg of indazole reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
- Working Standard Solution (100  $\mu$ g/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with diluent.
- Sample Solution (100  $\mu$ g/mL): Accurately weigh 10 mg of the indazole sample, transfer to a 100 mL volumetric flask, dissolve in, and dilute to volume with diluent.

## Forced Degradation Study Protocol

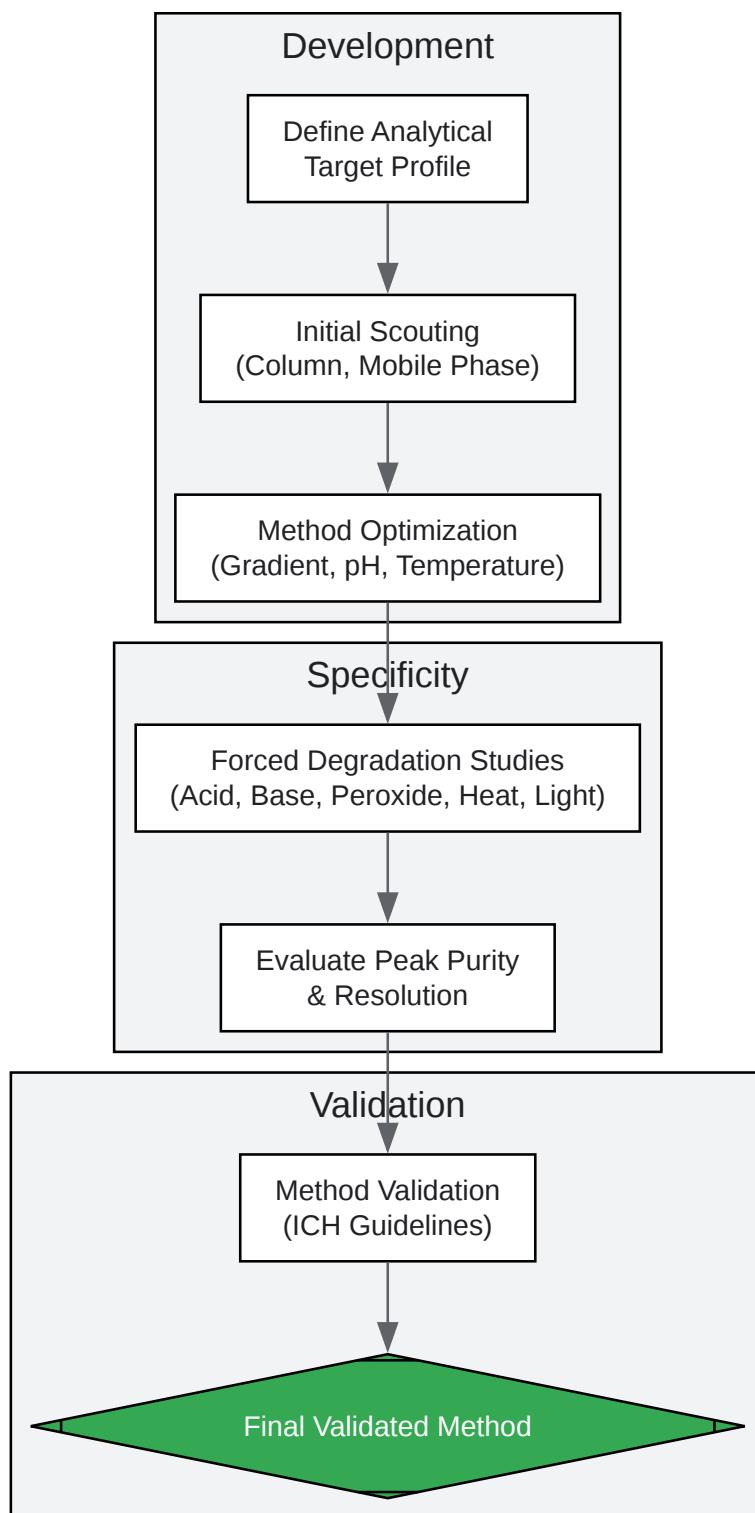
Forced degradation studies were performed to demonstrate the specificity and stability-indicating nature of the method.<sup>[1]</sup> A sample of indazole was subjected to the following stress conditions:

- Acid Hydrolysis: 5 mL of indazole stock solution was mixed with 5 mL of 1N HCl and heated at 80°C for 4 hours. The solution was then neutralized with 1N NaOH and diluted with diluent.
- Base Hydrolysis: 5 mL of indazole stock solution was mixed with 5 mL of 1N NaOH and heated at 80°C for 2 hours. The solution was then neutralized with 1N HCl and diluted with diluent.
- Oxidative Degradation: 5 mL of indazole stock solution was mixed with 5 mL of 30% hydrogen peroxide and kept at room temperature for 24 hours.
- Thermal Degradation: Indazole solid powder was kept in a hot air oven at 105°C for 48 hours. A sample was then prepared at the target concentration.
- Photolytic Degradation: Indazole solid powder was exposed to UV light (254 nm) for 7 days. A sample was then prepared at the target concentration.

## Method Development and Validation

The method development process followed a systematic workflow to achieve optimal separation of indazole from all potential impurities and degradants.

## HPLC Method Development Workflow

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Caption: A logical workflow for HPLC method development and validation.

The results of the forced degradation studies showed significant degradation under acidic, basic, and oxidative conditions, with minor degradation under thermal and photolytic stress. The developed HPLC method was able to successfully resolve the indazole peak from all generated degradation products, confirming its stability-indicating capability.

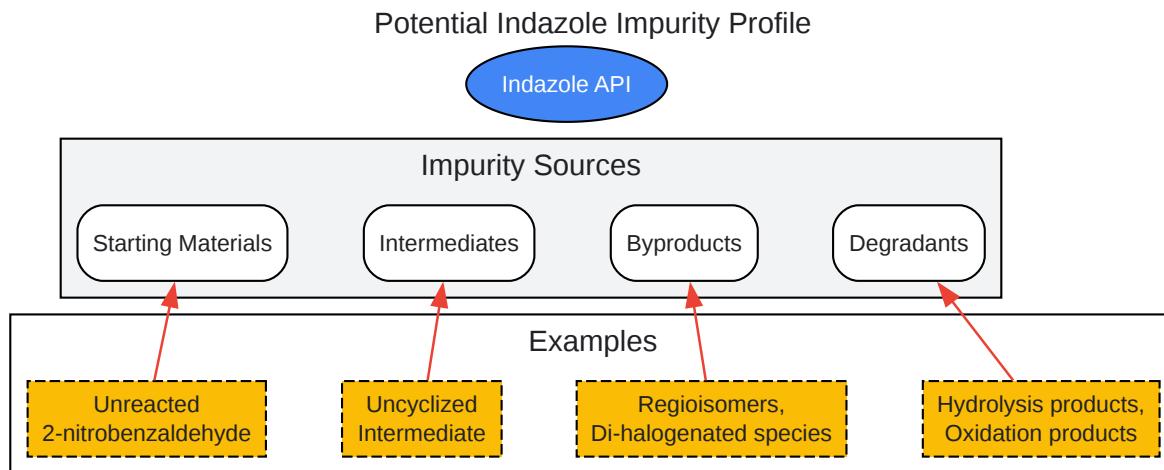
The method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, robustness, LOD, and LOQ.<sup>[6]</sup> A summary of the validation data is presented in Table 2.

Table 2: Summary of Method Validation Data

Parameter	Result	Acceptance Criteria
Linearity Range	1 - 200 µg/mL	-
Correlation Coefficient ( $r^2$ )	0.9998	$\geq 0.999$
Accuracy (% Recovery)	99.5% - 101.2%	98.0% - 102.0%
Precision - Repeatability (%RSD)	0.58%	$\leq 2.0\%$
Precision - Intermediate (%RSD)	0.82%	$\leq 2.0\%$
Limit of Detection (LOD)	0.23 µg/mL	-
Limit of Quantitation (LOQ)	0.70 µg/mL	-
Robustness	Robust	%RSD $\leq 2.0\%$

## Potential Impurity Profile

The developed method is capable of separating impurities arising from various sources during the synthesis and storage of indazole. The common impurity classes are illustrated below.



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Caption: Common sources and examples of indazole-related impurities.

Common impurities can originate from the synthetic route used to prepare the compound.<sup>[5]</sup> These include unreacted starting materials and intermediates, byproducts from side reactions such as the formation of regioisomers, and degradation products formed under stress conditions.<sup>[5][7]</sup>

## Conclusion

A simple, rapid, and reliable stability-indicating RP-HPLC method has been developed and validated for the determination of purity in indazole bulk drug samples. The method demonstrates excellent linearity, accuracy, and precision. The forced degradation studies confirm that the method is specific and capable of separating the main indazole peak from all stress-induced degradation products. This method is suitable for routine quality control analysis and stability studies of indazole in the pharmaceutical industry.

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